molecular formula C21H19NO4 B15143439 Tubulin inhibitor 27

Tubulin inhibitor 27

Cat. No.: B15143439
M. Wt: 349.4 g/mol
InChI Key: GHEXMSKNRKOOIC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin inhibitor 27 is a potent compound that targets the colchicine binding site on tubulin, a protein that plays a critical role in cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin inhibitor 27 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tubulin inhibitor 27 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives with altered biological activity.

    Reduction: Reduction reactions can modify the functional groups on this compound, potentially enhancing its stability and efficacy.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Mechanism of Action

Tubulin inhibitor 27 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective anticancer agent. The molecular targets and pathways involved include the inhibition of tubulin assembly, suppression of microtubule formation, and induction of cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tubulin inhibitor 27

This compound is unique due to its high potency and specificity for the colchicine binding site. Unlike other tubulin inhibitors, it has shown efficacy against cancer cells that overexpress P-glycoprotein, a common resistance mechanism to many anticancer drugs .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+

InChI Key

GHEXMSKNRKOOIC-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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